![molecular formula C20H23N3O4S B2452149 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophène-2-yl)pipéridin-1-yl)éthyl)oxalamide CAS No. 1428363-48-7](/img/structure/B2452149.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophène-2-yl)pipéridin-1-yl)éthyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

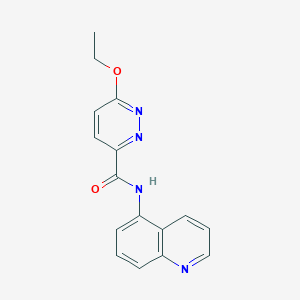

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide” is a compound that contains a benzo[d][1,3]dioxol-5-yl moiety . It’s worth noting that compounds containing a similar moiety, such as imidazole, have been known to exhibit a broad range of chemical and biological properties .

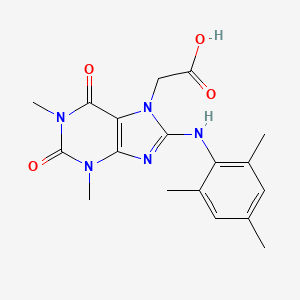

Molecular Structure Analysis

The molecular structure of similar compounds indicates that they consist of two moieties . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 . One carbon–oxygen double bond exists in the compound .Chemical Reactions Analysis

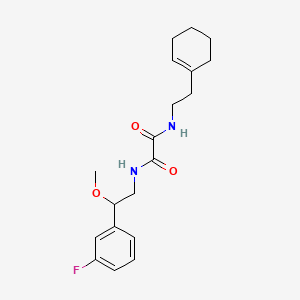

While specific chemical reactions involving “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide” are not detailed in the literature, similar compounds have been involved in various reactions. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Applications De Recherche Scientifique

Activité anticancéreuse

Le composé a été étudié pour son potentiel en tant qu'agent anticancéreux. Les chercheurs ont conçu et synthétisé une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des fragments hétéroaryles 3-N-fusionnés, s'inspirant des rapports de la littérature sur l'activité des indoles contre les lignées cellulaires cancéreuses. Ces dérivés ont été évalués pour leur activité anticancéreuse contre les lignées cellulaires cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM). Notamment, des composés comme le 3-N-benzo[1,2,5]oxadiazole 17 et le 3-N-2-méthylquinoléine 20 ont montré des valeurs de CI50 prometteuses contre les cellules CCRF-CEM et MIA PaCa-2, suggérant leur potentiel en tant que modèles pour une optimisation ultérieure .

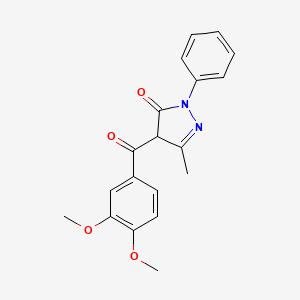

Propriétés antitumorales

Une autre étude a exploré l'évaluation antitumorale du 5-(benzo[d][1,3]dioxol-5-yl)-2-(6-méthoxynaphtalène-2-yl)thiazole. Le composé a montré des effets inhibiteurs, et son mécanisme préliminaire a été étudié par analyse morphologique et évaluation de l'apoptose cellulaire. Des expériences supplémentaires ont révélé son potentiel en tant qu'agent antitumoral .

Traitement de la polyarthrite rhumatoïde

La structure cristalline du composé a été étudiée, et il est utilisé dans le traitement des affections rhumatismales, notamment la polyarthrite rhumatoïde et l'arthrose . Des investigations plus approfondies sur son mécanisme d'action et son efficacité dans le traitement des maladies inflammatoires des articulations sont nécessaires.

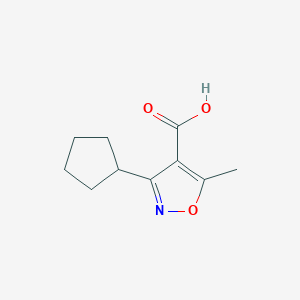

Systèmes d'administration de médicaments

La structure unique de ce composé pourrait le rendre adapté aux systèmes d'administration de médicaments. Les chercheurs pourraient explorer son utilisation comme vecteur pour l'administration ciblée de médicaments, en tirant parti de sa stabilité et de ses interactions potentielles avec les membranes biologiques.

En résumé, le N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophène-2-yl)pipéridin-1-yl)éthyl)oxalamide est prometteur dans divers domaines scientifiques, de la recherche sur le cancer aux applications anti-inflammatoires. Ses propriétés multiformes justifient des investigations et une optimisation supplémentaires à des fins thérapeutiques. 🌟

Orientations Futures

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . This could potentially lead to the development of new drugs that overcome current public health problems .

Propriétés

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c24-19(20(25)22-15-3-4-16-17(12-15)27-13-26-16)21-7-10-23-8-5-14(6-9-23)18-2-1-11-28-18/h1-4,11-12,14H,5-10,13H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBGZBJUFOIQMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2452069.png)

![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)

![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)

![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)

![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)

![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)